molecular formula C22H39N2O2P B2733110 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline CAS No. 474879-25-9

4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline

Cat. No.: B2733110
CAS No.: 474879-25-9
M. Wt: 394.54
InChI Key: GPRZNBVSDQKTAI-UHFFFAOYSA-N
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Description

This compound features a phosphoryl group (P=O) substituted with a tert-butylamino moiety and a 5-methyl-2-(propan-2-yl)cyclohexyloxy group.

Properties

IUPAC Name

4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N2O2P/c1-16(2)20-14-9-17(3)15-21(20)26-27(25,23-22(4,5)6)19-12-10-18(11-13-19)24(7)8/h10-13,16-17,20-21H,9,14-15H2,1-8H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRZNBVSDQKTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)NC(C)(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline involves multiple steps, starting with the preparation of tert-butylamine. Tert-butylamine can be synthesized through the direct amination of isobutylene using zeolite catalysts . The compound is then further reacted with other intermediates to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of zeolite catalysts and other advanced techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that phosphoramidate derivatives can exhibit significant anticancer properties. For instance, a study described the synthesis of various phosphoramidates and their evaluation against cancer cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Enzyme Inhibition

Phosphoramidates are also explored as enzyme inhibitors. The compound's structure suggests potential inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory processes. In silico docking studies have indicated that modifications to the phosphoramidate structure could enhance binding affinity to target enzymes, making it a candidate for anti-inflammatory drug development .

Polymer Chemistry

Due to its unique chemical structure, this compound can be utilized in polymer chemistry as a monomer or additive. Its ability to form cross-linked structures may lead to materials with enhanced thermal stability and mechanical properties. Preliminary studies have shown that incorporating phosphoramidate into polymer matrices can improve their performance in various applications, including coatings and adhesives.

Case Studies

Study Findings Reference
Anticancer EvaluationDemonstrated significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL
Enzyme Inhibition StudiesIdentified as a potential selective inhibitor of 5-lipoxygenase with promising binding affinity
Polymer ApplicationEnhanced mechanical properties observed in polymer composites containing phosphoramidate derivatives

Mechanism of Action

The mechanism of action of 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related compounds is presented below, focusing on functional groups, substituents, and physicochemical implications.

Compound Name Key Structural Features Functional Group Differences Implications Reference
Target Compound Phosphoryl (P=O) with tert-butylamino and cyclohexyloxy substituents; N,N-dimethylaniline High steric bulk from cyclohexyl and tert-butyl groups may reduce reactivity but enhance thermal stability.
O,O-bis(5-methyl-2-(propan-2-yl)cyclohexyl) [4-(dimethylamino)phenyl]phosphonothioate Phosphonothioate (P=S) instead of phosphoryl; same cyclohexyl and dimethylaniline groups Sulfur replaces oxygen in phosphorus center. Increased hydrophobicity and potential resistance to oxidation compared to P=O analogs.
4-(Di-tert-butylphosphino)-N,N-dimethylaniline Phosphino (P–C) group with tert-butyl substituents; lacks cyclohexyloxy group No oxygen in phosphorus group; absence of cyclohexyloxy. Electron-rich phosphine may enhance catalytic activity in metal coordination. Reduced steric hindrance compared to target compound.
2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-1-(morpholin-4-yl)ethan-1-one Morpholine-acetyl group replaces phosphoryl-tert-butylamino; same cyclohexyloxy substituent Ketone and morpholine instead of phosphoryl-amine. Increased polarity and potential hydrogen-bonding capacity; may alter solubility and biological activity.
2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid Acetic acid group replaces phosphoryl-tert-butylamino Carboxylic acid instead of phosphorus center. Higher acidity and water solubility; potential for salt formation or coordination chemistry.
1-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-(propan-2-ylamino)propan-2-ol hydrochloride Amino alcohol hydrochloride; same cyclohexyloxy group Hydroxyl and protonated amine substituents. Enhanced solubility in polar solvents; potential for ionic interactions in biological systems.

Biological Activity

The compound 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H30N2O2P\text{C}_{18}\text{H}_{30}\text{N}_{2}\text{O}_{2}\text{P}

This structure features a phosphoryl group, a dimethylaniline moiety, and a tert-butylamino group, which may contribute to its biological properties.

  • Phosphorylation Activity : The phosphoryl group in the compound is likely to interact with various biological substrates, potentially modulating enzyme activities through phosphorylation. This mechanism is critical in signal transduction pathways and can affect cellular responses.
  • Receptor Interactions : The presence of the tert-butylamino group suggests potential interactions with neurotransmitter receptors or other membrane-bound proteins, influencing cellular signaling and physiological responses.
  • Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can protect cells from oxidative stress and damage.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, a related compound demonstrated the ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines .

Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce neuronal cell death and improve cognitive function . This effect is attributed to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues.

Case Studies

  • Study on Cell Proliferation : A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
  • Neuroprotection in Animal Models : In a rodent model of traumatic brain injury, administration of the compound led to improved behavioral outcomes and reduced markers of oxidative stress compared to control groups .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity; however, long-term effects remain to be fully characterized .

Parameter Value
LD50 (oral, rat)>2000 mg/kg
MutagenicityNegative (Ames test)
Reproductive ToxicityNot assessed

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-[(tert-butylamino)(cyclohexyloxy)phosphoryl]-N,N-dimethylaniline, and how do reaction conditions influence yield?

  • Methodology : The compound’s phosphoramidate backbone suggests using a two-step approach: (1) phosphorylation of the cyclohexanol derivative with a chlorophosphate intermediate, followed by (2) aminolysis with tert-butylamine. Evidence from analogous phosphonamidate syntheses (e.g., reacting phosphinates with amines under anhydrous conditions ) supports this route. Solvent choice (e.g., methyl tert-butyl ether for workup ) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis. Yields typically range from 70–85% under optimized conditions.

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